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Abstract
EOC317 (also known as ACTB-1003) is an orally available, multi-targeted kinase inhibitor with

demonstrated antineoplastic activity in preclinical models. This document provides a

comprehensive technical overview of EOC317, summarizing its mechanism of action,

preclinical efficacy, and available clinical trial information. Detailed experimental protocols for

key in vitro and in vivo studies are provided, along with visualizations of the core signaling

pathways modulated by this compound. The information presented is intended to serve as a

valuable resource for researchers and professionals in the field of oncology drug development.

Introduction
EOC317 is a small molecule inhibitor that targets multiple receptor tyrosine kinases and

intracellular signaling proteins implicated in tumor growth, angiogenesis, and cell survival. Its

multi-pronged approach, targeting key oncogenic pathways simultaneously, represents a

promising strategy in cancer therapy. This guide synthesizes the publicly available data on

EOC317 to provide a detailed understanding of its preclinical antineoplastic profile.

Mechanism of Action
EOC317 exerts its anticancer effects by inhibiting a range of kinases that are crucial for tumor

progression. Its primary targets include Fibroblast Growth Factor Receptor 1 (FGFR1),
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tyrosine-protein kinase

receptor Tie-2. Additionally, it has been shown to inhibit Phosphatidylinositol 3-kinase (PI3K)

and the downstream effectors, Ribosomal S6 Kinase (RSK) and p70S6K, which are involved in

cell survival and apoptosis.

Kinase Inhibition Profile
The inhibitory activity of EOC317 against its primary kinase targets has been quantified,

demonstrating potent inhibition at nanomolar concentrations.

Target Kinase IC50 (nM)

FGFR1 6

VEGFR2 2

Tie-2 4

RSK 5

p70S6K 32

Note: Further dose-response data from cell-based assays (e.g., GI50 values) are not publicly

available.

Signaling Pathways
EOC317's therapeutic potential stems from its ability to concurrently block multiple signaling

cascades critical for tumor growth and survival.

Inhibition of FGFR1 by EOC317 disrupts downstream signaling that promotes cell proliferation

and survival, particularly in tumors with FGFR genetic alterations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1684530?utm_src=pdf-body
https://www.benchchem.com/product/b1684530?utm_src=pdf-body
https://www.benchchem.com/product/b1684530?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


EOC317

FGFR1

Inhibits

PLCγ RAS PI3K

RAF

AKT

MEK

ERK

Cell Proliferation
& Survival

Click to download full resolution via product page

FGFR1 Signaling Inhibition by EOC317
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By targeting VEGFR2 and Tie-2, EOC317 inhibits angiogenesis, the formation of new blood

vessels that supply tumors with essential nutrients and oxygen.
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Anti-Angiogenic Mechanism of EOC317

EOC317's inhibition of PI3K, RSK, and p70S6K is believed to induce apoptosis, or

programmed cell death, in cancer cells. The precise downstream mechanisms of apoptosis

induction by EOC317 through RSK and p70S6K inhibition require further elucidation.
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Induction of Apoptosis by EOC317
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Preclinical Efficacy
The antineoplastic activity of EOC317 has been evaluated in various preclinical models,

including cancer cell lines and xenograft models.

In Vitro Studies
EOC317 has demonstrated potent activity in cancer cell lines with known FGFR genetic

alterations.

OPM-2 (Human Multiple Myeloma): This cell line is characterized by an FGFR3

translocation. EOC317 has been shown to be highly active against OPM-2 cells.

Ba/F3-TEL-FGFR1 (Murine Leukemia): These cells are dependent on FGFR1 signaling for

their proliferation and survival. EOC317 effectively inhibits the growth of these cells.

In Vivo Studies
The in vivo efficacy of EOC317 was assessed in a human colon tumor xenograft model.

HCT-116 (Human Colon Carcinoma) Xenograft Model: EOC317 demonstrated dose-

dependent tumor growth inhibition in this model. Notably, it showed the ability to be

combined with standard-of-care chemotherapies, 5-fluorouracil (5-FU) and paclitaxel, without

increasing toxicity. Specific tumor growth inhibition percentages at defined doses are not

publicly available.

Clinical Trials
A Phase 1 clinical trial of EOC317 was initiated in China to evaluate its safety, tolerability,

pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors

(NCT03583125).

Trial Design (NCT03583125)
Title: A Phase 1 Dose Escalation Study of EOC317 in Chinese Patients With Advanced Solid

Tumors
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Status: The last known status was "Recruiting" with an estimated study completion date in

late 2020. No results have been publicly posted.

Design: This was an open-label, single-arm study with two phases:

Dose-Escalation Phase: To determine the maximum tolerated dose (MTD) and

recommended Phase 2 dose (RP2D).

Dose-Expansion Phase: To further evaluate the safety and preliminary antitumor activity at

the RP2D in specific tumor types, including those with FGFR alterations.

Intervention: EOC317 administered orally.

Clinical Data
The results of the Phase 1 clinical trial (NCT03583125) have not been made publicly available

in peer-reviewed literature or through public press releases.

Experimental Protocols
The following are representative protocols for the key experiments used to characterize the

antineoplastic activity of EOC317. These are generalized procedures and may not reflect the

exact protocols used in the original studies.

In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of a compound on cell

proliferation and viability.
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Workflow for an In Vitro Cell Viability Assay
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Protocol Steps:

Cell Seeding: Cancer cells (e.g., OPM-2) are seeded into 96-well microplates at a

predetermined density and allowed to adhere overnight.

Compound Treatment: The following day, the cell culture medium is replaced with fresh

medium containing serial dilutions of EOC317. A vehicle control (e.g., DMSO) is also

included.

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the

compound to exert its effect.

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well.

Formazan Formation: The plates are incubated for an additional 2-4 hours, during which

viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well

to dissolve the formazan crystals.

Data Acquisition: The absorbance of each well is measured using a microplate reader at a

wavelength of 570 nm.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to the vehicle-treated control cells. Dose-response curves are generated to

determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).

In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a typical workflow for evaluating the antitumor efficacy of a compound in

a mouse xenograft model.
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Workflow for an In Vivo Xenograft Study
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Protocol Steps:

Cell Culture and Implantation: HCT-116 human colon carcinoma cells are cultured in vitro,

harvested, and suspended in a suitable medium (e.g., Matrigel). A specific number of cells

are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or

SCID mice).

Tumor Growth and Randomization: The tumors are allowed to grow to a predetermined size

(e.g., 100-200 mm³). The mice are then randomized into different treatment groups, including

a vehicle control group and one or more EOC317 dose groups.

Drug Administration: EOC317 is administered to the mice according to a predefined

schedule (e.g., daily oral gavage). The vehicle control group receives the formulation without

the active compound.

Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and

tumor volume is calculated. The body weight of the mice is also monitored as an indicator of

toxicity.

Endpoint and Data Analysis: The study is terminated when tumors in the control group reach

a specified size or after a set duration. The primary endpoint is typically tumor growth

inhibition (TGI), calculated by comparing the mean tumor volume of the treated groups to the

vehicle control group.

Conclusion
EOC317 is a potent, orally available, multi-targeted kinase inhibitor that has demonstrated

significant antineoplastic activity in preclinical models of cancer. Its ability to simultaneously

inhibit key pathways involved in tumor cell proliferation, survival, and angiogenesis provides a

strong rationale for its clinical development. While detailed quantitative preclinical data and the

results from its early-phase clinical trial are not yet in the public domain, the available

information suggests that EOC317 holds promise as a potential therapeutic agent for solid

tumors, particularly those with FGFR alterations. Further disclosure of preclinical and clinical

data will be crucial to fully understand the therapeutic potential of this compound.

To cite this document: BenchChem. [EOC317: A Technical Guide on its Antineoplastic
Activity]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1684530#antineoplastic-activity-of-eoc317]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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